molecular formula C27H23N5O3S B12130894 N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12130894
M. Wt: 497.6 g/mol
InChI Key: OIYRHIQEPPMVDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a 1,2,4-triazole core functionalized with a pyridin-4-yl group at position 5, a furan-2-ylmethyl substituent at position 4, and a sulfanylacetamide side chain linked to a 4-benzyloxyphenyl moiety. This compound belongs to a broader class of 1,2,4-triazole derivatives, which are widely investigated for antimicrobial, anti-inflammatory, and anticancer properties due to their structural versatility and metabolic stability.

Properties

Molecular Formula

C27H23N5O3S

Molecular Weight

497.6 g/mol

IUPAC Name

2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenylmethoxyphenyl)acetamide

InChI

InChI=1S/C27H23N5O3S/c33-25(29-22-8-10-23(11-9-22)35-18-20-5-2-1-3-6-20)19-36-27-31-30-26(21-12-14-28-15-13-21)32(27)17-24-7-4-16-34-24/h1-16H,17-19H2,(H,29,33)

InChI Key

OIYRHIQEPPMVDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CSC3=NN=C(N3CC4=CC=CO4)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Reduction and Grignard Reactions

Patent CN109796368B outlines a method for synthesizing triazole-containing intermediates using palladium barium sulfate (Pd/BaSO₄) catalysts. Key steps include:

  • Acylation : (S)-2-Benzyloxy propionic acid reacts with an acylating agent (e.g., thionyl chloride) to form an acyl chloride.

  • Reduction : The acyl chloride undergoes hydrogenation in o-xylene with Pd/BaSO₄ to yield an aldehyde.

  • Formylhydrazine Condensation : The aldehyde reacts with formylhydrazine to form a hydrazone intermediate.

  • Grignard Addition : The hydrazone is treated with a Grignard reagent (e.g., methyl magnesium bromide) to introduce the triazole substituents.

ParameterValue/DescriptionReference
CatalystPd/BaSO₄ (8–12% Pd)
Solvento-Xylene, methyl tert-butyl ether
Temperature25–30°C (post-reaction purification)
Yield (Grignard Step)62–66%

This method is notable for catalyst recyclability and mild reaction conditions but requires careful control of hydrogen pressure and solvent removal.

Acylation and Condensation Reactions

For benzyloxyphenyl acetamide derivatives, a common approach involves:

  • Coupling Reaction : N-[4-(Benzyloxy)phenyl]acetamide is synthesized via reaction of 4-(benzyloxy)aniline with acetyl chloride or its equivalents (e.g., acetic anhydride) in the presence of a base (e.g., triethylamine).

  • Triazole Functionalization : The sulfanyl group is introduced by reacting a triazole intermediate (e.g., 4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiol) with a halogenated acetamide precursor.

StepReagents/ConditionsYieldReference
Acetamide FormationAcetyl chloride, Et₃N, DCM, RT~70%
Sulfanyl CouplingThiouracil intermediate, DCM, K₂CO₃~60%

Challenges include optimizing coupling efficiency and minimizing side reactions (e.g., disulfide formation).

ParameterValue/DescriptionReference
Reaction Time6–8 hours
YieldHigh (exact value not reported)

This method reduces reaction times but requires validation for scalability.

Critical Intermediates and Optimization Strategies

Key Intermediates

IntermediateRoleSynthesis Route
4-(Furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-thiolTriazole core precursorCondensation of hydrazine with aldehyde/ketone
N-[4-(Benzyloxy)phenyl]acetamideAcetamide componentAcylation of 4-(benzyloxy)aniline

Challenges in Sulfanyl Linkage Formation

The sulfanyl group is prone to oxidation, necessitating:

  • Inert Atmosphere : Use of nitrogen or argon during coupling steps.

  • Reductive Conditions : Employment of sodium triacetoxyborohydride (STAB) or other reducing agents to stabilize intermediates.

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitations
Palladium-CatalyzedHigh yield, recyclable catalystCostly Pd catalyst
Acylation & CouplingSimple reagents, scalableModerate coupling yields
Microwave-AssistedShort reaction timesLimited substrate scope

Chemical Reactions Analysis

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions at specific functional groups.

    Substitution Reactions: Substituents on the benzene ring can be modified via nucleophilic substitution reactions.

    Common Reagents and Conditions:

    Major Products:

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for medicinal chemistry and ligand design.

      Biology: It could serve as a potential bioactive agent due to its diverse functional groups.

      Medicine: Research may explore its antimicrobial, antitumor, or anti-inflammatory properties.

      Industry: Applications in materials science or catalysis are worth investigating.

  • Mechanism of Action

    • The compound’s mechanism likely involves interactions with specific molecular targets.
    • Potential pathways could include inhibition of enzymes, modulation of receptors, or interference with cellular processes.
  • Comparison with Similar Compounds

    Comparison with Similar Compounds

    Structural Analogues and Modifications

    The compound shares structural homology with several derivatives, differing primarily in substituents on the phenyl ring, triazole core, or acetamide side chain. Key analogues include:

    Compound Name Substituent on Phenyl Ring Triazole Substituents Biological Activity (Target/IC50/MIC) Reference Study
    N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Methoxy Methyl, pyridin-4-yl Antimicrobial (MIC: 8–32 µg/mL)
    N-(2-Ethoxyphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Ethoxy Furan-2-ylmethyl, pyridin-4-yl Orco agonism (EC50: ~10 µM)
    2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide Isopropyl Morpholine sulfonyl, trifluoromethoxy GPR-17 agonist (anti-glioma activity)
    2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Varied (e.g., Cl, NO2) Furan-2-yl, amino Anti-exudative (60–85% inhibition)

    Pharmacokinetic and Physicochemical Properties

    • Metabolic Stability : The furan-2-ylmethyl group may undergo oxidative metabolism, whereas morpholine sulfonyl or trifluoromethoxy substituents () resist degradation, improving half-life .

    Biological Activity

    N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and comparative studies with similar compounds.

    Chemical Structure and Properties

    The compound has a molecular formula of C₂₄H₂₂N₄O₃S and a molecular weight of approximately 450.52 g/mol. Its structure includes:

    • Benzyloxy group
    • Phenyl ring
    • Triazole moiety

    These structural features contribute to its diverse biological activities, including potential antifungal, antibacterial, and anticancer properties.

    Anticancer Properties

    Research indicates that this compound exhibits significant anticancer activity. Its mechanism involves:

    • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression.
    • Molecular Docking Studies : Simulations suggest strong binding affinities to targets associated with tumor growth.

    In vitro studies have shown that this compound can induce apoptosis in cancer cells, leading to reduced cell viability and altered cell cycle progression.

    Antimicrobial Activity

    The triazole moiety is well-known for its antimicrobial properties. The compound has demonstrated:

    • Inhibition of bacterial growth : It has shown effectiveness against various strains, including E. coli and S. aureus.
    • Minimum Inhibitory Concentration (MIC) : Comparative studies report MIC values ranging from 40 to 50 µg/mL against resistant strains.

    Comparative Analysis with Similar Compounds

    A comparative analysis was conducted with structurally similar compounds to understand the unique biological activities of this compound.

    Compound NameStructural FeaturesUnique Aspects
    N-[4-(benzyloxy)phenyl]-2-{[4-(ethyl)-5-(furan-2-yl)-4H-triazol-3-yl]sulfanyl}acetamideSimilar benzyloxy and acetamide groupsEthyl substitution may affect biological activity
    N-[4-(benzyloxy)phenyl]-2-{[5-(pyrazin-2-y)-4H-triazol-3-y]sulfanyl}acetamideContains pyrazin instead of furanPotentially different antimicrobial properties
    5-(furan-2-y)-N-[4-(benzyloxy)phenyl]-4H-triazolLacks acetamide functionalityFocused on antifungal activity

    This table highlights the distinct chemical reactivity and biological activity conferred by the unique combination of functional groups in the compound.

    The biological activity of N-[4-(benzyloxy)phenyl]-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-y)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is primarily attributed to:

    • Enzyme Targeting : The compound interacts with enzymes crucial for cellular processes in both cancerous cells and pathogens.
    • Cell Cycle Modulation : Studies indicate that treated cells exhibit a significant increase in the S phase of the cell cycle, suggesting an interruption in normal cell division.

    Case Studies

    Several case studies have documented the efficacy of this compound in various biological contexts:

    • Anticancer Efficacy : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability and increased LDH enzyme activity levels indicative of cell death.
      • LDH Levels : Treated cells showed LDH levels at 521.77 ± 30.8 U/L compared to untreated controls at 85.35 ± 4.2 U/L.
    • Antimicrobial Testing : The compound was tested against multiple bacterial strains using the agar disc-diffusion method, showing inhibition zones comparable to standard antibiotics like ceftriaxone.

    Q & A

    Basic: What are the critical parameters for synthesizing this compound with high purity?

    Methodological Answer:
    The synthesis requires precise control of reaction conditions, including:

    • Temperature : Maintained between 60–80°C to avoid side reactions (e.g., thiol oxidation or triazole ring decomposition) .
    • Solvent Selection : Polar aprotic solvents like DMF or ethanol are preferred to stabilize intermediates and enhance nucleophilic substitution at the sulfanyl group .
    • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization ensures >95% purity. HPLC with a C18 reverse-phase column is recommended for final purity validation .

    Advanced: How can researchers design experiments to analyze structure-activity relationships (SAR) for this compound’s biological targets?

    Methodological Answer:
    A systematic SAR approach involves:

    • Substituent Variation : Modify the benzyloxy, furan, or pyridinyl groups while retaining the triazole-sulfanyl-acetamide backbone. For example, replacing the benzyloxy group with methoxy or chloro substituents can probe steric/electronic effects .
    • Computational Docking : Use tools like AutoDock Vina to model interactions with target enzymes (e.g., kinases or microbial proteins). Focus on hydrogen bonding with the triazole’s N-atoms and π-π stacking with the pyridinyl ring .
    • In Vitro Assays : Pair structural analogs with enzymatic inhibition assays (e.g., IC50 measurements) to correlate substituent changes with activity shifts .

    Basic: Which analytical techniques are essential for confirming the compound’s structural integrity?

    Methodological Answer:

    • NMR Spectroscopy : ¹H/¹³C NMR identifies key functional groups (e.g., benzyloxy protons at δ 4.9–5.1 ppm, pyridinyl protons at δ 8.5–9.0 ppm) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (expected [M+H]+ ~500–520 Da) and rules out impurities .
    • X-ray Crystallography : If single crystals are obtained, SHELX software refines the 3D structure to validate bond angles and dihedral conformations .

    Advanced: How should researchers resolve contradictions in reported biological activity data for this compound?

    Methodological Answer:
    Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

    • Assay Standardization : Replicate experiments under identical conditions (e.g., cell line, incubation time, and ATP concentration for kinase assays) .
    • Comparative Analysis : Benchmark against structurally similar compounds (e.g., triazole derivatives with alternative aryl groups) to isolate substituent-specific effects .
    • Meta-Analysis : Use tools like Rosetta or Schrödinger’s Maestro to reconcile activity trends with computational binding energy calculations .

    Basic: What strategies optimize reaction yields during the synthesis of this compound?

    Methodological Answer:

    • Stepwise Monitoring : Use TLC or inline IR spectroscopy to track intermediate formation (e.g., thiolate intermediate at 2550 cm⁻¹ for S-H stretch) .
    • Catalyst Optimization : Employ K₂CO₃ or Et₃N as bases to accelerate nucleophilic substitutions at the sulfanyl group .
    • Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction time from 12 hours to 2–3 hours, minimizing by-product formation .

    Advanced: What strategies can improve the metabolic stability of this compound for in vivo studies?

    Methodological Answer:

    • Derivatization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzyloxy ring to reduce CYP450-mediated oxidation .
    • Prodrug Design : Mask the acetamide group with a labile ester to enhance bioavailability and gradual release in physiological conditions .
    • In Vitro Microsomal Assays : Test stability using liver microsomes (human/rat) with LC-MS quantification to identify metabolic hotspots .

    Basic: How can researchers validate the compound’s stability under different storage conditions?

    Methodological Answer:

    • Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and analyze degradation via HPLC. The compound is typically stable in inert atmospheres but degrades under UV light due to the triazole ring .
    • pH Stability Profiling : Incubate in buffers (pH 2–9) and monitor hydrolysis of the acetamide group using NMR or FTIR .

    Advanced: How can computational methods predict off-target interactions for this compound?

    Methodological Answer:

    • Pharmacophore Screening : Use Schrödinger’s Phase or MOE to map interaction features (e.g., hydrogen bond acceptors at the triazole and pyridinyl groups) against databases like ChEMBL .
    • Machine Learning Models : Train Random Forest classifiers on known triazole bioactivity data to predict cross-reactivity with GPCRs or ion channels .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.